molecular formula C16H12N4OS B1230658 2-(2-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-(2-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No. B1230658
M. Wt: 308.4 g/mol
InChI Key: FVSMUFZKSNZOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a member of quinazolines.

Scientific Research Applications

Anticancer Activity

  • Quinazolinone derivatives, including 2-(2-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, have been studied for their potential anticancer properties. Synthesized thiadiazol substituted quinazolin-4-(3H)-ones demonstrated significant in vitro anticancer activity against HeLa (Human cervical cancer) cells. Further in vivo studies on mice with Ehrlich’s Ascites Carcinoma showed effective tumor growth prevention (Joseph et al., 2010).

Antimicrobial and Anti-Inflammatory Properties

  • Novel heterocyclic compounds, including the one , have been synthesized and characterized for their antimicrobial, anti-inflammatory, and analgesic activities. These compounds have shown promising results in vitro and in vivo against various microbial strains and inflammatory conditions (Shailaja et al., 2013).

Analgesic Activity

  • Studies on 2,2'-bis-7-substituted-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one compounds have been conducted to evaluate their analgesic activities. The results indicated varying degrees of analgesic effects, contributing to the understanding of the pharmacological potential of these compounds (Kakoty et al., 2019).

Antituberculosis Activity

  • Tryptanthrin analogues, including derivatives of 5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, have been investigated for their potential as antimycobacterial agents. These compounds have shown significant inhibition activity against Mycobacterium tuberculosis, along with low toxicity, making them candidates for further exploration in antituberculosis drug development (Duca et al., 2019).

properties

Product Name

2-(2-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Molecular Formula

C16H12N4OS

Molecular Weight

308.4 g/mol

IUPAC Name

2-(2-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C16H12N4OS/c1-10-6-2-4-8-12(10)17-15-19-20-14(21)11-7-3-5-9-13(11)18-16(20)22-15/h2-9H,1H3,(H,17,19)

InChI Key

FVSMUFZKSNZOGY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC2=NN3C(=O)C4=CC=CC=C4N=C3S2

Canonical SMILES

CC1=CC=CC=C1NC2=NN3C(=O)C4=CC=CC=C4N=C3S2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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